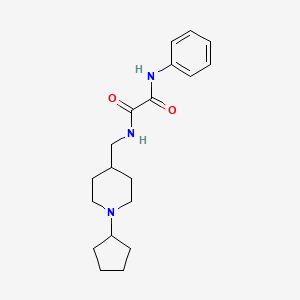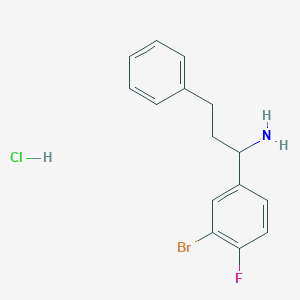
1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride" is a chemical entity that appears to be a derivative of phenylpropanamine with substitutions on the phenyl ring. This type of compound could be of interest in various fields of chemistry and pharmacology due to the presence of halogens and an amine group, which may confer unique biological or chemical properties.
Synthesis Analysis
The synthesis of halogenated phenylpropanamines can be achieved through various methods. For instance, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis can afford benzimidazoles, which are structurally related to the target compound . Similarly, the reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds can yield tertiary amino alcohols, which are also structurally related . These methods suggest that the target compound could potentially be synthesized through a similar pathway involving halogenated precursors and amine coupling reactions.
Molecular Structure Analysis
The molecular structure of the target compound would likely exhibit characteristics influenced by the presence of bromine and fluorine atoms, such as increased molecular weight and altered electronic distribution. The benzimidazole derivatives synthesized from o-bromophenyl isocyanide and the tertiary amino alcohols related to Trihexyphenidyl provide insights into the potential reactivity and conformational preferences of the target compound's molecular framework.
Chemical Reactions Analysis
The chemical reactivity of the target compound would be influenced by the presence of the amine group and the halogen substituents. For example, the chemoselective functionalization of halogenated pyridines has been described, which could be relevant to the target compound's reactivity . The amination conditions and the selective substitution reactions outlined in these studies could be applicable to the target compound, potentially allowing for further functionalization or transformation into other useful derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be expected to include a relatively high melting point and stability due to the presence of the aromatic ring and halogen atoms. The compound's solubility in organic solvents and water would be influenced by the ionic hydrochloride group and the hydrophobic aromatic rings. The synthesis of similar compounds, such as the tertiary aminoalkanol hydrochlorides , provides a reference for the expected properties, such as crystallinity and solubility, which could be anticipated for the target compound.
Applications De Recherche Scientifique
Synthesis and Antidepressant Activity
One study focused on the synthesis of related compounds, exploring their potential as antidepressants. The study synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and tested its antidepressant activities, suggesting its relevance for further investigation in this field (Tao Yuan, 2012).
Application in Organic Chemistry
Several studies have explored the synthesis of related compounds in the context of organic chemistry. For instance, a research paper described the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are considered Trihexyphenidyl analogs (A. U. Isakhanyan, G. Gevorgyan, G. Panosyan, 2008). Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was reported, emphasizing the ease of operation and high yield of its synthetic route (Tan Bin, 2010).
Development of Biologically Active Compounds
Research has also been conducted on the synthesis of compounds structurally similar to 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine hydrochloride for potential biologic applications. For example, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential cytotoxic agents was explored, highlighting the potential of these compounds in medical research (E. Mete, H. Gul, C. Kazaz, 2007).
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used in materials science, future research could explore its properties and potential applications .
Propriétés
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN.ClH/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGWZAKIOOFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=C(C=C2)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

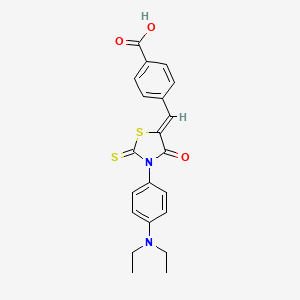
![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)
![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)
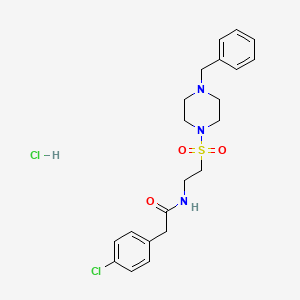
![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)
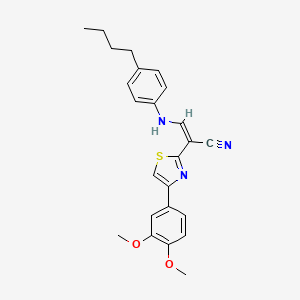
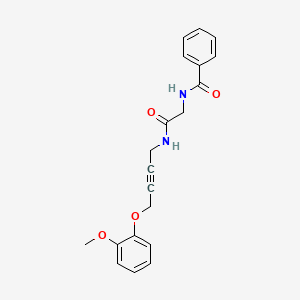

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)
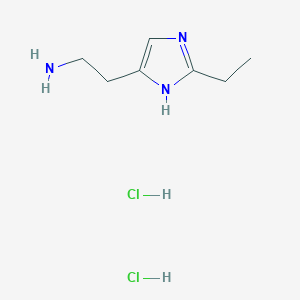
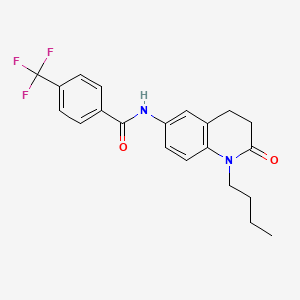
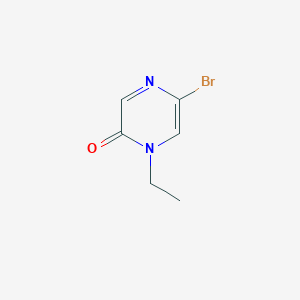
![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)
